Synthesis Pathway of 3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine: A Comprehensive Technical Guide
Synthesis Pathway of 3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine: A Comprehensive Technical Guide
Executive Summary
3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine (CAS 1105194-94-2) is a highly versatile heteroaromatic building block widely utilized in advanced medicinal chemistry. The 3-chloro-4-fluorophenyl moiety is frequently incorporated into drug scaffolds to enhance metabolic stability and optimize lipophilicity, a strategy proven effective in the development of positive allosteric modulators (PAMs) for metabotropic glutamate receptors (1)[1] and targeted antiangiogenic agents (2)[2].
The 3-chloropyridazine core provides an excellent handle for downstream functionalization via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. This whitepaper details a robust, field-proven four-step synthetic pathway starting from commercially available 2-chloro-1-fluorobenzene, emphasizing the mechanistic causality and self-validating analytical checkpoints required for high-yield execution.
Mechanistic Rationale & Retrosynthetic Strategy
The construction of the 1,2-diazine ring from acyclic precursors is most efficiently achieved via the condensation of γ-keto acids with hydrazine, a highly reliable methodology documented extensively in heterocyclic chemistry (3)[3].
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Step 1 (Regioselective Acylation): The pathway initiates with a Friedel-Crafts acylation of 2-chloro-1-fluorobenzene using succinic anhydride. Fluorine possesses a stronger +M (resonance) effect than chlorine due to superior 2p-2p orbital overlap with the aromatic ring. Consequently, electrophilic attack is directed para to the fluorine atom. Steric hindrance from the adjacent chlorine ensures that the 4-position is exclusively targeted, yielding the precisely required 3-chloro-4-fluorophenyl architecture.
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Step 2 (Tandem Cyclocondensation): Hydrazine hydrate acts as a potent bis-nucleophile. The initial attack occurs at the more electrophilic ketone carbonyl to form a hydrazone, followed by rapid intramolecular acyl substitution at the carboxylic acid to close the 6-membered lactam ring.
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Step 3 (Oxidative Aromatization): The resulting 4,5-dihydropyridazin-3(2H)-one is thermodynamically driven to aromatize. Electrophilic bromination at the enolizable C4 position, followed by base-assisted elimination of HBr, yields the fully conjugated pyridazin-3(2H)-one.
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Step 4 (Deoxychlorination): The final transformation exploits the tautomeric equilibrium of the pyridazinone (lactam ⇌ lactim). The nucleophilic lactim oxygen attacks phosphorus oxychloride (POCl₃), generating a highly reactive dichlorophosphate leaving group that is subsequently displaced by chloride via an SNAr mechanism.
Four-step synthesis pathway of 3-chloro-6-(3-chloro-4-fluorophenyl)pyridazine.
Quantitative Reaction Parameters
The following table summarizes the optimized parameters for scaling this sequence in a standard laboratory setting.
| Step | Transformation | Reagents & Solvents | Temp / Time | Typical Yield |
| 1 | Friedel-Crafts Acylation | Succinic anhydride, AlCl₃, DCM | 0 °C to RT, 12 h | 75–85% |
| 2 | Cyclocondensation | Hydrazine hydrate, EtOH | Reflux (78 °C), 5 h | 80–90% |
| 3 | Oxidative Aromatization | Br₂, Glacial AcOH | 60 °C, 3 h | 70–80% |
| 4 | Deoxychlorination | POCl₃, DMF (cat.) | 90 °C, 4 h | 85–95% |
Self-Validating Experimental Protocols
To ensure scientific integrity, each step below is designed as a self-validating system. Proceeding to the next step is contingent upon meeting specific analytical checkpoints.
Step 1: Synthesis of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid
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Reaction: Charge a dry, argon-purged flask with 2-chloro-1-fluorobenzene (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C.
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Activation: Add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise over 30 minutes to control the exothermic Lewis acid complexation. Allow the mixture to warm to room temperature and stir for 12 hours.
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Workup: Quench meticulously by pouring over crushed ice and 1M HCl. Extract the aqueous layer with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Validation Checkpoint: Analyze via ATR-IR and LC-MS. The IR spectrum must show two distinct carbonyl stretches: a ketone (~1685 cm⁻¹) and a carboxylic acid (~1710 cm⁻¹). LC-MS must confirm the [M-H]⁻ ion for the target mass.
Step 2: Synthesis of 6-(3-Chloro-4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one
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Reaction: Suspend the γ-keto acid from Step 1 (1.0 eq) in absolute ethanol. Add hydrazine hydrate (N₂H₄·H₂O, 1.5 eq) dropwise at room temperature.
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Cyclization: Heat the mixture to reflux for 5 hours. The solution will typically transition from a suspension to a clear solution, followed by the precipitation of the product as the reaction progresses.
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Workup: Cool the flask to 0 °C to maximize crystallization. Filter the precipitate under vacuum and wash with cold ethanol.
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Validation Checkpoint:
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IR: The broad carboxylic acid OH stretch and the ketone carbonyl must completely disappear, replaced by a sharp lactam N-H stretch (~3200 cm⁻¹) and an amide carbonyl (~1660 cm⁻¹).
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¹H NMR (DMSO-d₆): Look for two distinct aliphatic multiplets (C4 and C5 methylene protons) between 2.5 and 3.0 ppm.
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Step 3: Synthesis of 6-(3-Chloro-4-fluorophenyl)pyridazin-3(2H)-one
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Reaction: Dissolve the dihydropyridazinone (1.0 eq) in glacial acetic acid. Heat the solution to 60 °C.
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Oxidation: Add liquid bromine (Br₂, 1.1 eq) dropwise. Maintain stirring for 3 hours until the evolution of HBr gas ceases.
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Workup: Pour the mixture into ice water. Neutralize the excess bromine by adding saturated aqueous sodium thiosulfate until the orange color dissipates. Filter the resulting solid, wash with water, and dry.
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Validation Checkpoint: ¹H NMR (DMSO-d₆) is critical here. The aliphatic methylene protons (2.5–3.0 ppm) from Step 2 must completely vanish. They should be replaced by an AB quartet (two doublets, J ≈ 9.5 Hz) in the aromatic region (~7.0–8.0 ppm), representing the newly formed fully conjugated C4 and C5 protons of the pyridazine ring.
Step 4: Synthesis of 3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine
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Reaction: Suspend the aromatized pyridazinone (1.0 eq) in neat phosphorus oxychloride (POCl₃, 5.0 eq). Add 2-3 drops of N,N-dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier-Haack active species.
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Chlorination: Heat the mixture to 90 °C for 4 hours under an inert atmosphere.
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Workup: Cool the mixture to room temperature and carefully pour it dropwise over vigorously stirred crushed ice to hydrolyze the excess POCl₃ (Caution: Highly exothermic). Extract the aqueous mixture with DCM. Wash the organic phase with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the final product.
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Validation Checkpoint:
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LC-MS: Must indicate the target mass [M+H]⁺ with a characteristic 9:6:1 isotopic distribution pattern, confirming the presence of exactly two chlorine atoms.
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IR: The lactam N-H and C=O stretches must be completely absent, confirming total conversion to the heteroaryl chloride.
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References
- Title: Synthesis and chemistry of pyridazin-3(2H)
- Title: Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)
- Title: Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)
Sources
- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
